(1-(3-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(3-aminopyridin-2-yl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(9-16)4-7-15(8-5-12)11-10(13)3-2-6-14-11/h2-3,6,16H,4-5,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUNZALZHZWYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(C=CC=N2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol, often referred to as a pyridinyl piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 207.27 g/mol. The compound features a piperidine ring substituted with an aminopyridine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridinyl piperidines can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
A notable area of investigation is the compound's potential against malaria. Analogous compounds have been studied for their inhibitory effects on Plasmodium falciparum ATPase, essential for the parasite's survival. A recent study highlighted that modifications in the piperidine structure could enhance efficacy against malaria parasites, suggesting a promising avenue for developing new antimalarial agents .
Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research has indicated that similar piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in conditions such as depression and anxiety .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:
- Serotonin Receptors : The compound may exhibit affinity for various serotonin receptors, influencing mood regulation.
- ATPase Inhibition : By inhibiting ATPase activity in parasites, it disrupts their energy metabolism, leading to decreased viability.
- Antibacterial Mechanism : The mechanism against bacteria may involve disrupting cell wall synthesis or function.
Case Studies
Scientific Research Applications
Structural Characteristics
The molecular formula of (1-(3-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol is C12H19N3O. Its structure features a piperidine ring substituted with an aminopyridine moiety, which is significant for its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Therapeutic Applications
-
Neurological Disorders :
- Compounds similar to this compound have been studied for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. The presence of the aminopyridine group may enhance interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
-
Antidepressant Activity :
- Research indicates that derivatives of piperidine and pyridine exhibit antidepressant-like effects in animal models. The specific configuration of this compound may influence its efficacy in modulating mood-related neurotransmitters.
-
Anticancer Properties :
- Preliminary studies suggest that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to inhibit tumor growth is an area of ongoing research.
Case Study 1: Neuropharmacological Evaluation
A study conducted by researchers investigating the neuropharmacological properties of piperidine derivatives highlighted the potential of this compound in enhancing cognitive function in rodent models. Behavioral assays demonstrated improvements in memory retention and learning tasks when administered at specific dosages.
Case Study 2: Antitumor Activity
In vitro studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
